Cas no 190198-35-7 (1-(2-Bromophenyl)-1H-imidazole)
1-(2-Bromophenyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Bromophenyl)imidazole
- SCHEMBL1927667
- AB90440
- 1-(2-Bromophenyl)-1H-imidazole
- CS-0336660
- MFCD22273767
- 190198-35-7
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- MDL: MFCD22273767
- Inchi: 1S/C9H7BrN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H
- InChI Key: HFPBSOYHRXOAMW-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1N1C=NC=C1
Computed Properties
- Exact Mass: 221.97926Da
- Monoisotopic Mass: 221.97926Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.8Ų
1-(2-Bromophenyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003908-250mg |
1-(2-Bromophenyl)-1H-imidazole |
190198-35-7 | 95% | 250mg |
$653.02 | 2023-09-02 | |
| Alichem | A069003908-1g |
1-(2-Bromophenyl)-1H-imidazole |
190198-35-7 | 95% | 1g |
$1631.52 | 2023-09-02 | |
| Chemenu | CM111886-1g |
1-(2-bromophenyl)-1H-imidazole |
190198-35-7 | 95% | 1g |
$583 | 2023-03-06 | |
| abcr | AB445647-1 g |
1-(2-Bromophenyl)-1H-imidazole; min. 95% |
190198-35-7 | 1g |
€761.00 | 2023-07-18 | ||
| eNovation Chemicals LLC | Y1001469-5g |
1-(2-bromophenyl)imidazole |
190198-35-7 | 95% | 5g |
$2700 | 2024-08-02 | |
| Advanced ChemBlocks | O31028-250MG |
1-(2-bromophenyl)-1H-imidazole |
190198-35-7 | 95% | 250MG |
$235 | 2023-09-16 | |
| Advanced ChemBlocks | O31028-1G |
1-(2-bromophenyl)-1H-imidazole |
190198-35-7 | 95% | 1G |
$590 | 2023-09-16 | |
| Advanced ChemBlocks | O31028-5G |
1-(2-bromophenyl)-1H-imidazole |
190198-35-7 | 95% | 5G |
$2,430 | 2023-09-16 | |
| abcr | AB445647-1g |
1-(2-Bromophenyl)-1H-imidazole, min. 95%; . |
190198-35-7 | 1g |
€761.00 | 2025-02-15 | ||
| 1PlusChem | 1P00AT01-250mg |
1-(2-bromophenyl)-1H-imidazole |
190198-35-7 | 95% | 250mg |
$333.00 | 2024-06-17 |
1-(2-Bromophenyl)-1H-imidazole Suppliers
1-(2-Bromophenyl)-1H-imidazole Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 1-(2-Bromophenyl)-1H-imidazole
Professional Introduction to Compound with CAS No. 190198-35-7 and Product Name: 1-(2-Bromophenyl)-1H-imidazole
1-(2-Bromophenyl)-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 190198-35-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery and development. The presence of a bromine substituent at the para position of the phenyl ring, coupled with the imidazole core, endows this compound with unique chemical properties that make it a valuable scaffold for synthesizing novel bioactive molecules.
The imidazole ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, frequently found in biologically active compounds such as antifungals, antivirals, and anticancer agents. The bromophenyl moiety introduces electrophilic centers that can participate in various chemical transformations, including cross-coupling reactions, which are pivotal in modern synthetic organic chemistry. These attributes make 1-(2-Bromophenyl)-1H-imidazole a promising building block for constructing complex pharmacophores.
In recent years, the pharmaceutical industry has witnessed a surge in the development of small-molecule inhibitors targeting specific biological pathways. Among these pathways, enzyme inhibition has been extensively explored, particularly in the context of kinases and other signaling molecules. 1-(2-Bromophenyl)-1H-imidazole has been investigated as a potential inhibitor due to its ability to interact with the active sites of various enzymes. For instance, studies have suggested its efficacy in modulating the activity of tyrosine kinases, which are implicated in cancer progression. The bromine atom serves as a handle for further functionalization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents that can fine-tune binding affinity and selectivity.
One of the most compelling aspects of 1-(2-Bromophenyl)-1H-imidazole is its role as a precursor in the synthesis of more complex molecules with therapeutic potential. Researchers have leveraged its structural features to develop novel derivatives that exhibit enhanced pharmacological properties. For example, modifications at the imidazole nitrogen or the phenyl ring have led to compounds with improved solubility, bioavailability, and target specificity. These findings underscore the importance of 1-(2-Bromophenyl)-1H-imidazole as a key intermediate in medicinal chemistry.
The compound's reactivity also makes it an attractive candidate for material science applications beyond pharmaceuticals. Its ability to undergo controlled polymerization or coordination with metal ions opens up possibilities for creating advanced materials with tailored properties. Such materials could find applications in catalysis, sensors, and even nanotechnology, further broadening the scope of 1-(2-Bromophenyl)-1H-imidazole.
Advances in computational chemistry have further facilitated the exploration of 1-(2-Bromophenyl)-1H-imidazole's potential. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational approaches complement experimental efforts by predicting structural changes and optimizing pharmacokinetic profiles before costly synthesis trials.
The synthesis of 1-(2-Bromophenyl)-1H-imidazole itself is an intriguing challenge that highlights modern synthetic methodologies. Traditional approaches often involve multi-step sequences involving halogenation and cyclization reactions. However, recent innovations have enabled more streamlined syntheses using transition-metal catalysis or microwave-assisted processes. These advancements not only improve yield but also reduce waste, aligning with green chemistry principles.
In clinical research, derivatives of 1-(2-Bromophenyl)-1H-imidazole have been evaluated for their therapeutic effects in various disease models. Preclinical studies have demonstrated promising results in inhibiting inflammatory pathways and reducing oxidative stress, which are key mechanisms underlying many chronic diseases. While further research is needed to fully elucidate its clinical potential, these early findings highlight its significance as a lead compound.
The future directions for research on 1-(2-Bromophenyl)-1H-imidazole are multifaceted. Continued exploration of its derivatives will likely uncover new therapeutic applications, while interdisciplinary approaches combining organic synthesis with bioinformatics could accelerate drug discovery pipelines. Additionally, investigating its role in material science may unlock novel applications that were previously unconsidered.
In conclusion,1-(2-Bromophenyl)-1H-imidazole (CAS No. 190198-35-7) stands out as a versatile and innovative compound with far-reaching implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a cornerstone for developing next-generation bioactive molecules and advanced materials alike.
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